6-Methoxy-1,5-naphthyridin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The published strategies related to the synthesis of 1,5-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,5-naphthyridin-4-ol is C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O/c1-6-2-3-7-9 (11-6)8 (12)4-5-10-7/h2-5H,1H3, (H,10,12) .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, 6-Methoxy-1,5-naphthyridin-4-ol can be synthesized via a reaction with phosphorus tribromide in N,N-dimethyl-formamide at 0 - 20℃ .Physical And Chemical Properties Analysis
6-Methoxy-1,5-naphthyridin-4-ol has a molecular weight of 176.17 . It is a light yellow solid and should be stored in a sealed, dry place at 2-8°C .Scientific Research Applications
Medicinal Chemistry and Biological Activities
6-Methoxy-1,5-naphthyridin-4-ol belongs to the class of 1,5-naphthyridines, which exhibit diverse biological properties. Researchers have investigated its potential as a drug candidate, focusing on the following aspects:
Anticancer Properties: Studies suggest that 6-Methoxy-1,5-naphthyridin-4-ol may possess anticancer activity. It could inhibit tumor cell growth, induce apoptosis, or interfere with specific signaling pathways. Further research is needed to elucidate its mechanisms and evaluate its efficacy against different cancer types .
Anti-HIV Activity: Functionalized 1,5-naphthyridines, including derivatives of 6-Methoxy-1,5-naphthyridin-4-ol, have shown promise as anti-HIV agents. These compounds may interfere with viral replication or entry into host cells. Specific modifications to the core structure can enhance their potency .
Anti-Inflammatory and Antioxidant Effects: The methoxy group in 6-Methoxy-1,5-naphthyridin-4-ol contributes to its antioxidant properties. Researchers have explored its potential in mitigating oxidative stress and inflammation-related diseases. These effects may be attributed to its ability to scavenge free radicals and modulate inflammatory pathways.
Synthetic Strategies and Reactivity
Synthesis: Various synthetic strategies have been employed to access 1,5-naphthyridines, including 6-Methoxy-1,5-naphthyridin-4-ol. These methods involve cyclization reactions, functional group transformations, and metal-catalyzed processes. Researchers have optimized conditions to achieve high yields and regioselectivity.
Reactivity: 6-Methoxy-1,5-naphthyridin-4-ol reacts with electrophilic and nucleophilic reagents. For instance, alkyl halides yield N-alkyl-substituted derivatives. Additionally, the compound undergoes oxidation, reduction, and cross-coupling reactions. Its reactivity profile informs its potential applications .
Metal Complexes
Researchers have explored the coordination chemistry of 6-Methoxy-1,5-naphthyridin-4-ol with transition metals. These metal complexes exhibit unique properties and may find applications in catalysis, luminescence, or biological imaging. For example, ruthenium complexes containing this ligand have been synthesized and characterized .
Safety And Hazards
properties
IUPAC Name |
6-methoxy-1H-1,5-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMACLPPRSQXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464024 | |
Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,5-naphthyridin-4-ol | |
CAS RN |
23443-25-6 | |
Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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